马福汀A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

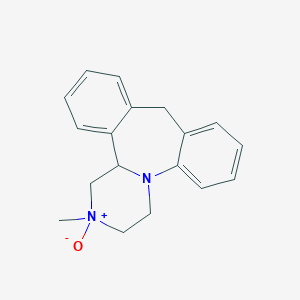

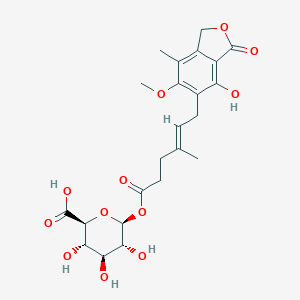

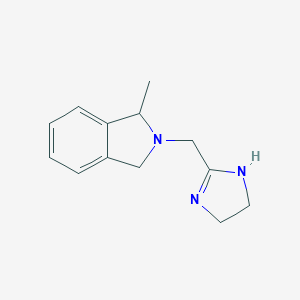

Marcfortine A is an organic compound that has recently been discovered and is being studied for its potential use in medical and scientific research. This compound belongs to a class of compounds known as N-acyl-N-alkyl-amino acids, which are derivatives of amino acids. Marcfortine A has been found to have a number of interesting properties, including its ability to inhibit certain types of enzymes, its ability to bind to certain proteins, and its ability to interact with DNA. As such, it has the potential to be used in a variety of medical and scientific applications.

科学研究应用

生物医学研究:杀线虫活性

马福汀A是一种从青霉菌中分离出的吲哚生物碱,具有很强的杀线虫活性。 研究表明,它对寄生线虫Haemonchus contortus有效,致死剂量 (LD99) 为 0.06 µg/ml,抑制成虫蠕动 EC50 为 2 µM . 该化合物已被用于从实验感染的沙鼠中清除H. contortus、Trichostrongylus colubriformis 和Ostertagia ostertagi,展示了其作为开发新型驱虫剂的先导化合物的潜力。

农业:生物防治剂

在农业中,this compound的杀线虫特性可以作为生物防治剂来防治线虫害虫。 其环境友好性使其成为合成化学杀线虫剂的合适替代品,而合成化学杀线虫剂与环境和健康问题有关 . This compound的使用可以通过减少对有害化学品的依赖来促进可持续农业实践。

兽医学:驱虫应用

This compound也因其驱虫特性而在兽医学中得到应用。 它在结构上与对香草酰胺A相关,已被用于开发新型驱虫剂,用于控制动物的胃肠道线虫 . 这些进展对动物健康至关重要,可以帮助对抗兽医寄生虫的耐药性问题。

工业应用:驱虫剂制造

在工业上,this compound用作合成驱虫剂的先驱体。 其杀线虫活性被利用于生产可用于治疗牲畜寄生虫感染的化合物,这对于维持对食品生产和其他行业至关重要的动物的健康至关重要 .

环境应用:环保农药

This compound的环境应用包括其在开发环保农药中的应用。 它对线虫的有效性和低环境影响的潜力使其成为整合害虫管理计划中的一种候选物质,该计划旨在最大限度地减少化学物质的使用并促进生态平衡 .

分析化学:结构分析

This compound通过X射线分析确定的结构可作为分析化学家的参考 . 了解其复杂的分子结构有助于开发识别和表征类似生物活性化合物的分析技术。

药理学:药物发现与开发

在药理学中,this compound的作用扩展到药物发现和开发。 它与其他驱虫剂的结构关系为合成可能具有改善的功效和安全性特征的新药提供了信息,这些新药可用于治疗寄生虫感染 .

作用机制

Target of Action

Marcfortine A, an indole alkaloid originally isolated from Penicillium roqueforti , primarily targets parasitic nematodes . It has been found to inhibit the motility of adult worms and has a particular affinity for the α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs .

Mode of Action

The mode of action of Marcfortine A involves blocking cholinergic neuromuscular transmission . It dose-dependently inhibits nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . This inhibition disrupts the normal functioning of the nematodes, leading to their paralysis and eventual death .

Biochemical Pathways

Marcfortine A affects several biochemical pathways. It significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways disrupt the normal physiological processes of the nematodes, contributing to their paralysis and death .

Pharmacokinetics

It is known that marcfortine a has potent nematocidal activity, suggesting that it is effectively absorbed and distributed in the host organism .

Result of Action

The primary result of Marcfortine A’s action is the reduction of parasitic nematode populations. It has been shown to eliminate H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . By inhibiting the motility of adult worms, Marcfortine A prevents the nematodes from feeding and reproducing, leading to their eventual death .

生化分析

Biochemical Properties

Marcfortine A has nematocidal activity against the parasitic nematode H. contortus . It inhibits the motility of adult worms .

Cellular Effects

Marcfortine A eliminates H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . It dose-dependently inhibits nicotine-induced calcium mobilization in SH-SY5Y and TE-671 cells expressing α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs, respectively .

Molecular Mechanism

It is known to interact with nAChRs, suggesting that it may exert its effects by modulating the activity of these receptors .

Dosage Effects in Animal Models

In animal models, Marcfortine A has shown to eliminate parasitic nematodes at specific dosages

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Marcfortine A involves the coupling of a pyrrole carboxylic acid with a tryptophan derivative followed by cyclization and further modifications.", "Starting Materials": [ "Pyrrole-2-carboxylic acid", "Tryptophan methyl ester", "Ethyl chloroformate", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Triethylamine", "Sodium hydride", "Bromine", "Sodium borohydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Acetic acid", "Methanol", "Ethanol", "Dichloromethane", "Dimethylformamide", "Toluene" ], "Reaction": [ "Pyrrole-2-carboxylic acid is activated with ethyl chloroformate and diisopropylethylamine, then coupled with tryptophan methyl ester using N,N'-dicyclohexylcarbodiimide and triethylamine as catalysts.", "The resulting intermediate is treated with sodium hydride and bromine to form a cyclic intermediate.", "The cyclic intermediate is further modified with sodium borohydride and methyl iodide.", "The final product is obtained by deprotection of the methyl ester using sodium hydroxide and acidification with hydrochloric acid, followed by extraction with dichloromethane, purification with silica gel chromatography, and crystallization from a mixture of acetic acid and methanol.", "Various solvents such as ethanol, toluene, and dimethylformamide are used throughout the synthesis pathway." ] } | |

CAS 编号 |

75731-43-0 |

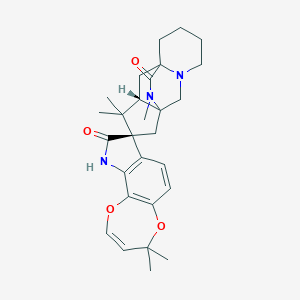

分子式 |

C28H35N3O4 |

分子量 |

477.6 g/mol |

IUPAC 名称 |

(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26?,27?,28+/m0/s1 |

InChI 键 |

KYKUTNUWXQVSSU-OVZJSWOSSA-N |

手性 SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

规范 SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

外观 |

White solid |

同义词 |

marcfortine A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。